Triammonium citrate

Catalog No.
S561922
CAS No.
3458-72-8
M.F
C6H8O7.3H3N
C6H17N3O7
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triammonium citrate

CAS Number

3458-72-8

Product Name

Triammonium citrate

IUPAC Name

triazanium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H8O7.3H3N
C6H17N3O7

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3

InChI Key

YWYZEGXAUVWDED-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]

solubility

Freely soluble in water
Slightly soluble in alcohol
Soluble in about 1 part wate

Synonyms

2-Hydroxy-1,2,3-propanetricarboxylic Acid Ammonium Salt;2-Hydroxy-1,2,3-propanetricarboxylic Acid Triammonium Salt; Citric acid Triammonium salt; Triammonium Citrate

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]

The exact mass of the compound Triammonium citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Triammonium citrate (CAS 3458-72-8) is the tribasic ammonium salt of citric acid, functioning as a chelating agent, pH buffer, and sol-gel network former. In aqueous solution, it provides a mildly alkaline buffering range (pH 7.0–8.0), distinct from its mono- and diammonium counterparts. Industrially, it is procured for processes requiring a volatile-cation chelator that leaves no metallic residue upon calcination. Its primary procurement value lies in its precursor suitability for advanced metal oxide synthesis, its ability to stabilize industrial enzyme formulations against thermal stress, and its coordination utility in separating rare earth elements from complex mineral leachates [1].

Substituting triammonium citrate with diammonium citrate shifts the aqueous buffering baseline from approximately 7.7 down to 4.3, which can cause premature precipitation of metal complexes in sol-gel synthesis and denature pH-sensitive industrial enzymes. Furthermore, substituting with common chelators like sodium citrate or potassium citrate introduces alkali metal ions (Na+, K+) into the matrix. In the manufacturing of electronic-grade ceramics, battery cathode materials, and phosphors, these non-volatile alkali metals act as lattice contaminants, whereas the ammonium ions in triammonium citrate cleanly decompose into volatile ammonia and water during calcination, leaving a high-purity metal oxide network [1].

Calcination Temperature Reduction in Sol-Gel Metal Oxide Synthesis

In the synthesis of rare-earth-doped zinc oxide phosphors, utilizing triammonium citrate as a chelating and network-forming agent allows the precursor to be prepared via a sol-gel method. This approach lowers the required solid-state calcination temperature by approximately 500 °C compared to traditional solid-state mixing methods, while ensuring uniform nanometer-grade doping without introducing non-volatile alkali metal contaminants [1].

Evidence DimensionSolid-state reaction temperature
Target Compound DataReduced by ~500 °C via sol-gel network formation
Comparator Or BaselineTraditional solid-state synthesis methods
Quantified Difference~500 °C reduction in calcination temperature
ConditionsSynthesis of Eu/Li-doped ZnO red fluorescent materials

Dramatically reduces energy consumption and thermal degradation risks during the mass production of doped metal oxides.

Enhanced Thermostability in Industrial Enzyme Formulations

Triammonium citrate acts as a stabilizing excipient for industrial enzymes subjected to thermal stress, such as during extrusion processes. Comparative thermostability testing of phytase, cellulase, and peptidase formulations demonstrated that the inclusion of triammonium citrate significantly preserved relative enzyme activity post-heating, whereas baseline salts like sodium chloride or ammonium chloride failed to prevent thermal degradation and activity loss [1].

Evidence DimensionRelative enzyme activity after thermal stress
Target Compound DataSignificant preservation of activity (phytase, cellulase, peptidase)
Comparator Or BaselineSodium chloride and ammonium chloride (high activity loss)
Quantified DifferenceSubstantial improvement in retained catalytic activity post-extrusion
ConditionsThermostability testing of dry/dough enzyme formulations under extrusion pressure

Ensures that bulk enzyme formulations survive high-heat industrial processing, reducing the need for costly enzyme over-dosing.

High-Purity Rare Earth Separation via Chelating Precipitation

In the separation of rare earth elements (REs) from complex mixtures containing Ca, Mg, Al, and Fe, triammonium citrate acts as a critical coordination assistant. When combined with ammonium bicarbonate precipitation at a controlled pH of 6.43, triammonium citrate selectively chelates impurities, allowing the recovery of rare earth oxides with a purity of 97.8%, while keeping Ca and Fe below detection limits[1].

Evidence DimensionRare earth oxide (RE2O3) purity
Target Compound Data97.8% purity at pH 6.43
Comparator Or BaselinePrecipitation without triammonium citrate coordination
Quantified DifferenceNear-complete exclusion of Ca and Fe impurities
ConditionsContinuous precipitation using 10% ammonium bicarbonate and triammonium citrate from simulated feed solutions

Provides a highly efficient, scalable pathway for refining battery and magnet-grade rare earth metals from low-grade or recycled feedstocks.

Energy Efficiency and Yield in Anhydrous Salt Mass Production

The procurement of anhydrous triammonium citrate synthesized via the direct neutralization of citric acid with liquid ammonia offers massive efficiency gains. This route achieves a 100% raw material utilization ratio and saves 813.3 kJ of energy per kilogram of product manufactured, compared to conventional synthesis routes using ammonium bicarbonate as the neutralizer, which only yield a 22.8% utilization ratio [1].

Evidence DimensionRaw material utilization and energy consumption
Target Compound Data100% utilization; baseline energy
Comparator Or BaselineAmmonium bicarbonate route (22.8% utilization; +813.3 kJ/kg energy)
Quantified Difference77.2% higher atom economy; 813.3 kJ/kg energy savings
ConditionsIndustrial-scale neutralization of citric acid

Lowers the embedded carbon footprint and bulk procurement cost of the raw material for large-scale industrial buyers.

Sol-Gel Synthesis of Battery Cathodes and Phosphors

Utilizing its high solubility and clean thermal decomposition (leaving no alkali metal residue), triammonium citrate is procured as a network-forming and chelating agent for synthesizing LiNi0.5Mn1.5O4 cathode materials and doped ZnO phosphors at reduced calcination temperatures [1].

Industrial Enzyme Formulation and Extrusion

Used as a stabilizing excipient in spray-dried or extruded enzyme powders (such as phytase for animal feed) to protect the proteins against thermal degradation and mechanical stress during high-pressure manufacturing [2].

Rare Earth Element Refining

Applied as a chelating agent in continuous precipitation workflows to separate high-value rare earth ions from alkaline earth and transition metal impurities, achieving high-purity rare earth oxides from complex leachates [3].

Physical Description

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis.
Liquid
White to off-white crystals or powder
Colorless or white solid; [HSDB] White odorless granules; [MSDSonline]
White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS]

Color/Form

Granules or crystals
Colorless crystals
White granules

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

243.10664989 g/mol

Monoisotopic Mass

243.10664989 g/mol

Heavy Atom Count

16

Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink
1.48 g/cu cm

Odor

Slight ammoniacal

UNII

J90A52459R

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 132 of 139 companies with hazard statement code(s):;
H315 (90.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3458-72-8

Absorption Distribution and Excretion

...The distribution of (15)N from ammonium citrate, administered by different routes, into the proteins of various tissues of hypophysectomized rats /was examined/. The liver, kidney, and spleen contained greater concentrations of (15)N incorporated into proteins than heart or muscle fractions during 72 hr following intragastric, intraperitoneal, and subcutaneous administration of 15N-ammonium citrate. After the first 6 hr, during which the intragastric route gave higher values, the quantity of (15)N incorporated into liver-protein was not substantially affected by the route of administration. In most of the other tissues studied, however, (15)N incorporation tended to be least by the intragastric route, followed, in increasing order, by the intraperitoneal and subcutaneous routes. By the last route, more labelled ammonia was apparently made available to the widely distributed glutamine-synthetase (EC 6.3.1.2) system. /Ammonium citrate/

Metabolism Metabolites

Results of studies on the metabolic fate of dietary ammonium citrate and intravenously-administered ammonium lactate in rats showed that urea synthesis represented a nearly constant fraction of the administered ammonia over a large concentration range. Besides glutamine and urea, labelled nitrogen also appeared in creatine, glycine, alanine, proline, histidine, arginine, glutamic acid, and aspartic acid. ...The incorporation of (15)N from ammonium citrate into proteins of liver, heart, kidney, spleen, and muscle fractions of untreated and growth hormone-treated, hypophysectomized rats /was examined/, and found differences in the metabolic fate, depending on the route of administration. Subcutaneous injection facilitated the labelling of amide nitrogen, indicating extensive disposition via glutamine synthesis. In contrast, intragastric or intraperitoneal administration resulted in the labelling of arginine, glutamic acid, and other alpha-amino acids of the liver. Amide-nitrogen was labelled to a much lesser extent than by the subcutaneous route. The tissue distribution of the label also differed according to the route of entry. /Ammonium citrate/

Wikipedia

Triammonium_citrate

Use Classification

Food additives
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

... Made by neutralization of citric acid with ammonia.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3): ACTIVE
Component of algicidal compound.
Reported product category: shampoos (non-coloring)

Interactions

L-methionine and betaine HCl were found to alleviate the growth depression /in chicks/ caused by excessive levels of L-glutamic acid. Excessive levels of L-methionine had a protective effect against growth depression caused by L-glutamate and diammonium citrate, and conversely, supplementary L-serine and sodium formate were not protective against glutamic acid- or arginine-induced growth depression. The results are consistent with the hypothesis that the preformed methyl group requirement is increased by high levels of dietary protein and excessive nitrogen from a single amino acid.

Dates

Last modified: 08-15-2023

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